(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

描述

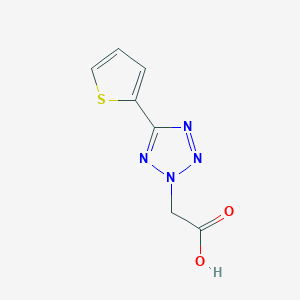

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is a compound with the molecular formula C₇H₆N₄O₂S and a molecular weight of 210.21 g/mol . This compound is characterized by the presence of a thienyl group and a tetrazolyl group attached to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

准备方法

The synthesis of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . This method is commonly used to obtain derivatives of tetrazole compounds.

化学反应分析

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

科学研究应用

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is utilized in several scientific research applications:

作用机制

The mechanism of action of (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tetrazolyl group is known for its ability to form stable complexes with metals, which can influence various biochemical pathways . The compound’s effects are mediated through its interactions with enzymes and other proteins, leading to changes in cellular processes .

相似化合物的比较

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid can be compared with other similar compounds, such as:

5-(Tetrazol-1-yl)-2H-tetrazole: This compound is synthesized through a similar cyclization process and shares structural similarities with this compound.

2-methyl-5-(tetrazol-1-yl)tetrazole: Another derivative of tetrazole, which is obtained from 5-amino-2-methyl-tetrazole.

The uniqueness of this compound lies in its specific combination of thienyl and tetrazolyl groups, which confer distinct chemical properties and reactivity .

生物活性

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆N₄O₂S, with a molecular weight of 210.21 g/mol. The compound contains a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids in biological systems. The presence of the thiophene moiety further enhances its chemical reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid. This synthetic route allows for the production of both the target compound and its analogs, which can be further studied for enhanced biological activity.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The tetrazole group can form stable complexes with metals, influencing enzymatic activities and potentially modulating inflammatory responses.

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer progression. In vitro assays demonstrated that derivatives of this compound exhibited selective inhibitory activity against mPGES-1, with low micromolar IC50 values. Notably, one derivative induced cell cycle arrest and apoptosis in A549 lung cancer cells, suggesting its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other tetrazole-containing compounds. Below is a table summarizing some similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1H-tetrazole | Contains an amino group | Known for coordination chemistry |

| 5-Thienyl-tetrazole | Thiophene directly attached to tetrazole | Exhibits different electronic properties |

| 1-(Thiophen-2-yl)-3-(tetrazol-5-yl)propane | Contains both thiophene and tetrazole | Potential use as an anti-inflammatory agent |

The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to these similar compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

- Inhibition of mPGES-1 : A study demonstrated that derivatives showed selective inhibition against mPGES-1, leading to reduced production of pro-inflammatory prostaglandins in cellular models.

- Cancer Cell Studies : Another investigation indicated that certain derivatives could induce apoptosis in cancer cell lines through cell cycle arrest mechanisms, highlighting their potential as therapeutic agents in oncology .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid and its derivatives?

- Methodology : The compound is synthesized via multi-step reactions involving heterocyclic intermediates. For example, tetrazole-thiophene hybrids can be prepared by cyclization of thiophene-containing precursors with sodium azide or via substitution reactions. Key steps include refluxing with acetic acid as a solvent, followed by recrystallization from DMF/acetic acid mixtures . Optimization of solvent choice (e.g., ethanol, acetic acid) and reaction time (3–6 hours) is critical to achieving high yields. Characterization typically involves elemental analysis, IR spectroscopy, and LC-MS .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups like tetrazole (C=N stretching at ~1600 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3300 cm⁻¹) .

- ¹H/¹³C NMR : Resolves thiophene protons (δ 6.8–7.5 ppm) and tetrazole/acetate methylene groups (δ 3.5–4.5 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 223) and purity (>95%) .

Q. How can solubility and stability be assessed for this compound under varying pH conditions?

- Methodology : Stability is tested by incubating the compound in buffers across pH 1–12 for 24–72 hours, followed by HPLC analysis to detect degradation products. Solubility is determined via shake-flask methods in water, DMSO, and ethanol. The compound exhibits pH stability due to its tetrazole and carboxylic acid groups but shows limited aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy of derivatives (e.g., superoxide scavenging vs. anti-inflammatory activity)?

- Methodology : Hydroxy-substituted derivatives show potent in vitro superoxide scavenging but poor in vivo anti-inflammatory activity due to metabolic instability. Solutions include:

- Prodrug design : Esterification of the carboxylic acid group to improve bioavailability .

- Structural modifications : Introducing electron-withdrawing groups (e.g., nitro) to enhance redox stability .

- In vivo pharmacokinetic studies : Monitoring plasma half-life and tissue distribution using radiolabeled analogs .

Q. How can computational tools predict toxicity and structure-activity relationships (SAR) for novel derivatives?

- Methodology :

- GUSAR Online : Predicts acute toxicity (LD₅₀) via QSAR models based on molecular descriptors like logP and topological polar surface area .

- Docking simulations : Identifies interactions with targets like cyclooxygenase-2 (COX-2) or NADPH oxidase. For example, the thiophene moiety may bind hydrophobic pockets, while the tetrazole group participates in hydrogen bonding .

- ADMET Prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 interactions .

Q. What experimental designs are recommended for evaluating biological activity (e.g., antimicrobial, anti-inflammatory)?

- Methodology :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and C. albicans, with ciprofloxacin and fluconazole as controls .

- Anti-inflammatory models : Carrageenan-induced rat paw edema (in vivo) and LPS-stimulated TNF-α release in macrophages (in vitro) .

- Dose-response curves : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .

Q. Contradictions and Limitations

属性

IUPAC Name |

2-(5-thiophen-2-yltetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMUJJDSOKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357691 | |

| Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-10-4 | |

| Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。